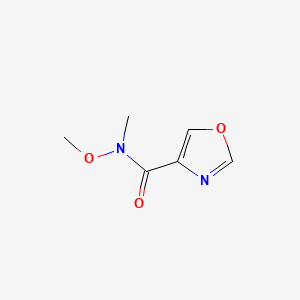

N-Methoxy-N-methyloxazole-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBCFKKLKXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N-methyloxazole-4-carboxamide: Synthesis, Properties, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-Methoxy-N-methyloxazole-4-carboxamide, a molecule of significant interest in contemporary drug discovery and organic synthesis. While direct literature on this specific compound is not extensively available, this document leverages established principles of oxazole chemistry and the well-documented behavior of N-methoxy-N-methylamides (Weinreb amides) to construct a predictive but robust guide for researchers, scientists, and drug development professionals. The guide details a plausible synthetic pathway, outlines expected physicochemical and spectroscopic characteristics, and explores the potential reactivity of the title compound, with a focus on its utility as a versatile synthetic intermediate. All protocols and mechanistic discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction: The Strategic Value of Oxazole-Based Weinreb Amides

The oxazole ring is a privileged heterocyclic motif found in a wide array of natural products and pharmaceutically active compounds, valued for its metabolic stability and ability to engage in various biological interactions.[1] The incorporation of a Weinreb amide at the 4-position of the oxazole scaffold creates a bifunctional molecule with significant synthetic potential. The N-methoxy-N-methylamide functionality is a highly regarded acylating agent, capable of reacting with organometallic reagents to produce ketones without the common issue of over-addition.[2][3] This unique reactivity stems from the stability of the metal-chelated tetrahedral intermediate formed during the reaction.[2]

N-Methoxy-N-methyloxazole-4-carboxamide, therefore, represents a valuable building block for the synthesis of complex molecules, allowing for the introduction of a ketone functionality onto an oxazole core. This guide will explore the chemical landscape of this promising, albeit not extensively documented, compound.

Physicochemical and Spectroscopic Properties (Predicted)

The anticipated properties of N-Methoxy-N-methyloxazole-4-carboxamide are derived from the constituent oxazole and Weinreb amide moieties.

| Property | Predicted Value/Characteristic | Rationale and References |

| Molecular Formula | C₆H₈N₂O₃ | Based on structural composition. |

| Molecular Weight | 156.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid | Typical for small, functionalized organic molecules. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, EtOAc); limited solubility in nonpolar solvents and water. | Expected based on the polarity of the amide and oxazole functionalities. |

| Thermal Stability | The oxazole ring is generally thermally stable.[4] | The stability of the Weinreb amide is also well-established under typical reaction conditions. |

Spectroscopic Signature (Predicted)

The spectroscopic characterization of N-Methoxy-N-methyloxazole-4-carboxamide is crucial for its identification and purity assessment. The following are predicted spectroscopic data based on analysis of related structures.[5][6][7]

| Spectroscopy | Predicted Chemical Shifts / Signals | Interpretation |

| ¹H NMR | δ ~8.5-8.8 (s, 1H), δ ~3.8 (s, 3H), δ ~3.4 (s, 3H) | The singlet in the downfield region corresponds to the C5-H of the oxazole ring. The two singlets in the upfield region are attributed to the N-methoxy and N-methyl protons of the Weinreb amide. |

| ¹³C NMR | δ ~160-165 (C=O), δ ~140-150 (C4-oxazole), δ ~135-145 (C5-oxazole), δ ~120-130 (C2-oxazole), δ ~61 (N-OCH₃), δ ~34 (N-CH₃) | The carbonyl carbon of the Weinreb amide will be in the typical amide region. The oxazole ring carbons will appear in the aromatic region, with their specific shifts influenced by the carboxamide substituent.[8] The methoxy and methyl carbons of the amide will be in the upfield region. |

| IR (Infrared) | ~1660-1680 cm⁻¹ (C=O stretch, Amide I), ~3100-3150 cm⁻¹ (C-H stretch, aromatic) | The strong carbonyl absorption is characteristic of the Weinreb amide.[9] The C-H stretch corresponds to the proton on the oxazole ring. |

| Mass Spectrometry | M⁺ peak at m/z = 156.0535 (for C₆H₈N₂O₃) | The molecular ion peak would be prominent. Fragmentation may involve cleavage of the amide side chain and fragmentation of the oxazole ring.[7][10] |

Synthesis of N-Methoxy-N-methyloxazole-4-carboxamide

A plausible and efficient synthesis of N-Methoxy-N-methyloxazole-4-carboxamide would involve a two-step sequence starting from a readily available precursor, such as a 2-substituted-oxazole-4-carboxylic acid. The general strategy involves the formation of the oxazole ring followed by the conversion of the carboxylic acid to the Weinreb amide.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-Methoxy-N-methyloxazole-4-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of a 2-Substituted-Oxazole-4-carboxylic Acid

Numerous methods exist for the synthesis of oxazole-4-carboxylic acids.[11][12] A common approach is the reaction of an α-halo-β-ketoester with an amide (Hantzsch synthesis), followed by hydrolysis of the resulting ester. For the purpose of this guide, we will assume the availability of a suitable 2-substituted-oxazole-4-carboxylic acid.

Step 3: Conversion of Oxazole-4-carboxylic Acid to N-Methoxy-N-methyloxazole-4-carboxamide

The conversion of a carboxylic acid to a Weinreb amide can be achieved using various coupling reagents.[13][14]

Protocol:

-

Reaction Setup: To a solution of the 2-substituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a suitable base such as triethylamine (3.0 eq) or N,N-diisopropylethylamine (DIPEA).

-

Coupling Agent Addition: Cool the mixture to 0 °C and add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in one portion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired N-Methoxy-N-methyloxazole-4-carboxamide.

Chemical Reactivity: A Versatile Synthetic Intermediate

The reactivity of N-Methoxy-N-methyloxazole-4-carboxamide is dominated by the Weinreb amide functionality, which serves as an excellent precursor for ketones and aldehydes. The oxazole ring itself is relatively unreactive towards many reagents but can undergo certain transformations.

Reactions at the Weinreb Amide Moiety

The primary utility of the Weinreb amide is its reaction with organometallic reagents to form ketones.[15]

Sources

- 1. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. DSpace [dr.lib.iastate.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. scispace.com [scispace.com]

- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jsynthchem.com [jsynthchem.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

The Strategic Role of N-Methoxy-N-methyloxazole-4-carboxamide (CAS 170486-48-3) in Advanced Drug Discovery and Natural Product Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the precise construction of heterocyclic pharmacophores is paramount. N-Methoxy-N-methyloxazole-4-carboxamide (CAS 170486-48-3) [1] stands out as a highly versatile electrophilic linchpin. Functioning as a specialized Weinreb amide, this compound enables the highly controlled, high-yielding synthesis of 4-acyl oxazoles—motifs that are critical in the development of novel therapeutics, ranging from metabolic disease inhibitors to advanced anti-fibrotic agents.

This technical guide deconstructs the physicochemical profile, mechanistic advantages, and validated synthetic protocols associated with CAS 170486-48-3, providing a comprehensive blueprint for its application in complex molecular assembly.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative metrics of CAS 170486-48-3 is the first step in predicting its behavior in various solvent systems and its pharmacokinetic potential as an intermediate. The data below summarizes its core properties[1].

| Physicochemical Property | Quantitative Value |

| CAS Registry Number | 170486-48-3 |

| Chemical Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Monoisotopic / Exact Mass | 156.0535 Da |

| Topological Polar Surface Area (TPSA) | ~69.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Mechanistic Insight: The Weinreb Amide Advantage

As a Senior Application Scientist, I frequently observe researchers struggling with the over-addition of organometallic reagents to standard esters or acyl chlorides, resulting in unwanted tertiary alcohols. The selection of N-methoxy-N-methyloxazole-4-carboxamide entirely circumvents this issue through a strictly governed mechanistic causality.

The Causality of Chelation: When a Grignard (R-MgX) or organolithium (R-Li) reagent attacks the carbonyl carbon of CAS 170486-48-3, the reaction does not immediately proceed to the ketone. Instead, the methoxy oxygen and the carbonyl oxygen simultaneously coordinate with the metal cation (Mg²⁺ or Li⁺). This forms a highly stable, rigid five-membered chelate ring.

Why does this matter? This tetrahedral intermediate is thermodynamically stable under anhydrous conditions at low temperatures (0 °C to -78 °C). It physically blocks a second equivalent of the nucleophile from attacking. The ketone is only liberated upon the introduction of an aqueous acidic quench, which destroys the metal chelate. This self-regulating mechanism guarantees a 1:1 stoichiometric addition, maximizing atom economy and ensuring high-fidelity conversion to the 4-acyl oxazole.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. By adhering to the rationale provided for each step, the chemist ensures real-time quality control throughout the synthesis[2][3].

Protocol A: Synthesis of N-Methoxy-N-methyloxazole-4-carboxamide

Objective: Convert oxazole-4-carboxylic acid to the Weinreb amide without degrading the sensitive oxazole core.

-

Activation: Dissolve oxazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the system to 0 °C.

-

Coupling Reagents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) portion-wise.

-

Causality: HOBt forms a highly reactive active ester intermediate, accelerating amidation while preventing potential side reactions. Harsh chlorinating agents (like SOCl2) are avoided to protect the heterocycle.

-

-

Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

-

Validation Checkpoint: The addition of DIPEA will cause a slight exotherm. Maintaining 0 °C is critical. Monitor via TLC (Thin-Layer Chromatography); the baseline starting material will disappear as the less polar Weinreb amide forms.

-

-

Isolation: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to yield CAS 170486-48-3.

Protocol B: Controlled Synthesis of 4-Acyl Oxazoles

Objective: Utilize CAS 170486-48-3 to generate a ketone via organometallic addition.

-

Preparation: Dissolve CAS 170486-48-3 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Nucleophilic Addition: Slowly add the desired Grignard reagent (R-MgBr) (1.1 equiv) dropwise.

-

Causality: The low temperature ensures the kinetic stability of the chelated tetrahedral intermediate, preventing premature collapse.

-

-

Hydrolysis (The Quench): After 2 hours of stirring, quench the reaction strictly with cold 1N HCl or saturated NH4Cl.

-

Validation Checkpoint: Before the full quench, extract a 0.1 mL micro-aliquot, quench it in a vial with HCl, and analyze via LC-MS. You should observe the mass of the desired ketone. If unreacted Weinreb amide remains, additional Grignard reagent is required.

-

-

Workup: Extract with ethyl acetate, wash with brine, dry, and concentrate under reduced pressure.

Caption: Synthetic workflow from oxazole-4-carboxylic acid to 4-acyl oxazole via CAS 170486-48-3.

Applications in Medicinal Chemistry & Drug Development

The strategic incorporation of the oxazole-4-carbonyl motif via CAS 170486-48-3 is heavily documented in recent pharmaceutical patents and natural product syntheses.

Sphingosine 1-Phosphate Receptor-2 (S1P2) Antagonists

The S1P2 receptor is preferentially coupled to the heterotrimeric G13 and small GTPase Rho pathways. During pathological conditions, activation of S1P2 in fibroblasts induces Rho/ROCK-dependent fibrogenic factors and triggers the Hippo/YAP signaling pathway, leading to severe tissue fibrosis and abnormal vascular leak[4]. Recent patent literature highlights the use of N-methoxy-N-methyloxazole-4-carboxamide derivatives to synthesize potent, competitive S1P2 antagonists that halt this fibrotic cascade[5][6].

Caption: S1P2 receptor signaling pathway and its targeted inhibition by oxazole-derived antagonists.

DGAT2 Inhibitors for Metabolic Diseases

Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in the synthesis of triglycerides. Inhibiting DGAT2 is a major therapeutic strategy for treating metabolic diseases such as hepatic steatosis. Substituted oxazole Weinreb amides are documented as foundational building blocks in the synthesis of complex imidazo-pyrimidine based DGAT2 inhibitors[2][7].

Total Synthesis of Marine Natural Products

Beyond small-molecule therapeutics, CAS 170486-48-3 is utilized in the total synthesis of complex marine alkaloids. For instance, in the total synthesis of (+)-Ileabethoxazole, the Weinreb amide serves as a critical intermediate to cleanly install the necessary aliphatic chains onto the oxazole core prior to late-stage carbocyclization[3].

References

- US Patent 20200407339A1.Pyridinone- and pyridazinone-based compounds and uses thereof. (Focus on S1P2 receptor antagonists).

- World Intellectual Property Organization (WO 2013/150416 A1).DGAT2 Inhibitors. Pfizer Inc.

-

RSC Advances / Supporting Information. Synthesis and Antimicrobial Activity of Binaphthyl-Based, Functionalized Oxazole and Thiazole Peptidomimetics. Royal Society of Chemistry. Retrieved from:[Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof - Google Patents [patents.google.com]

- 5. US20200407339A1 - Pyridinone- and pyridazinone-based compounds and uses thereof - Google Patents [patents.google.com]

- 6. EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structure Elucidation of N-Methoxy-N-methyloxazole-4-carboxamide: A Comprehensive Analytical Framework

Executive Summary

The precise structural elucidation of heterocyclic intermediates is a foundational requirement in modern drug development and natural product synthesis. N-Methoxy-N-methyloxazole-4-carboxamide represents a highly versatile building block, merging the privileged oxazole scaffold with a Weinreb amide functional group. This whitepaper provides an in-depth, self-validating analytical guide to confirming the structure of this compound, detailing the causality behind experimental choices, step-by-step methodologies, and the logical framework required for multi-dimensional data synthesis.

Chemical Context & Mechanistic Grounding

The target molecule consists of two distinct chemical domains:

-

The Oxazole Core: A five-membered aromatic heterocycle containing oxygen and nitrogen. The pronounced ring currents and π -electron effects of the oxazole ring significantly influence its spectroscopic behavior, particularly shifting the chemical environments of the H-2 and H-5 protons[1].

-

The Weinreb Amide: N-methoxy-N-methylamides are premier synthetic intermediates. They are widely utilized to convert carboxylic acids into ketones or aldehydes via reaction with organometallic reagents, preventing over-addition through the formation of a stable, five-membered metal-chelate intermediate[2].

The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide is typically achieved by coupling oxazole-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be facilitated by various coupling reagents, such as standard carbodiimides or specialized systems like PPh 3 /I 2 [3], yielding the target compound for subsequent total synthesis applications, such as the synthesis of (+)-Ileabethoxazole[4].

Analytical Strategy: The Causality of Technique Selection

To unequivocally elucidate the structure of N-Methoxy-N-methyloxazole-4-carboxamide, a multi-modal analytical strategy is required. Each technique is selected based on a specific mechanistic rationale:

-

High-Resolution Mass Spectrometry (HRMS):

-

Causality: Standard MS provides nominal mass, but HRMS (via TOF or Orbitrap) measures the exact mass to four decimal places. This mathematically restricts the possible molecular formulas, unequivocally confirming the presence of C6H8N2O3 and ruling out incomplete coupling or dimerization artifacts.

-

-

1D Nuclear Magnetic Resonance ( 1 H and 13 C NMR):

-

Causality: 1D NMR maps the distinct electronic environments of the molecule. The electronegative oxygen and nitrogen atoms of the oxazole ring deshield the attached protons, pushing them into the high-frequency aromatic region[1]. Simultaneously, the Weinreb amide methyl groups appear as distinct singlets in the aliphatic region.

-

-

2D NMR (HSQC & HMBC):

-

Causality: While 1D NMR identifies the pieces, 2D NMR builds the puzzle. Quaternary carbons (such as C-4 and the amide C=O) lack attached protons and thus evade standard 1 H NMR. Heteronuclear Multiple Bond Correlation (HMBC) is deployed specifically to bridge these gaps via 2-bond ( 2J ) and 3-bond ( 3J ) heteronuclear couplings, linking the Weinreb amide directly to the heterocyclic core[5].

-

-

Fourier Transform Infrared Spectroscopy (FT-IR):

-

Causality: FT-IR provides orthogonal validation of functional groups. The Weinreb amide carbonyl exhibits a characteristic stretching frequency ( νC=O ) that is slightly shifted compared to standard amides due to the unique resonance structures and electronegativity of the N-methoxy group[2].

-

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that artifacts are minimized and data integrity is maintained.

Protocol 1: NMR Acquisition & Processing

-

Sample Preparation: Accurately weigh 15–20 mg of the purified N-Methoxy-N-methyloxazole-4-carboxamide.

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is a non-coordinating solvent, preventing solvent-induced shifts or hydrogen bonding that could obscure the Weinreb amide signals, while TMS provides an exact 0.00 ppm internal reference.

-

-

1D Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

-

2D HMBC Optimization: Acquire the 2D HMBC spectrum using a pulse sequence optimized for long-range couplings.

-

Causality: The delay time in the HMBC sequence must be tuned to a specific coupling constant. For conjugated oxazole systems, a 3JCH of 8 Hz is optimal to maximize the signal-to-noise ratio of the critical cross-peaks between the oxazole protons and the amide carbonyl[5].

-

Protocol 2: HRMS (ESI-TOF) Analysis

-

Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid.

-

Causality: Formic acid acts as a crucial proton source, facilitating the efficient ionization of the weakly basic oxazole nitrogen to form the [M+H]+ species.

-

-

Ion Source Tuning: Infuse the sample into the Electrospray Ionization (ESI) source at 10 µL/min. Set the capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

-

Data Acquisition: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution, then acquire spectra in positive ion mode ( m/z 50–500).

Protocol 3: FT-IR Spectroscopy (ATR)

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum in ambient air.

-

Sample Application: Place 1–2 mg of the solid sample directly onto the crystal.

-

Pressure Application: Apply high pressure using the ATR anvil.

-

Causality: Solid samples must have intimate physical contact with the ATR crystal to ensure the infrared evanescent wave penetrates the sample adequately, preventing baseline distortion and spectral artifacts.

-

-

Scanning: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

Quantitative Data Presentation

The structural assignment is validated by the quantitative data summarized in the tables below.

Table 1: 1 H and 13 C NMR Assignments ( CDCl3 , 400/100 MHz)

| Position | 13 C Shift ( δ , ppm) | 1 H Shift ( δ , ppm) | Multiplicity | Integration | Key HMBC Correlations ( 2J , 3J ) |

| C-2 | 151.2 | 7.95 | Singlet (s) | 1H | C-4 |

| C-4 | 136.0 | - | - | - | - |

| C-5 | 143.5 | 8.25 | Singlet (s) | 1H | C-4, C=O |

| C=O | 160.5 | - | - | - | - |

| N-OCH 3 | 61.8 | 3.78 | Singlet (s) | 3H | C=O |

| N-CH 3 | 32.5 | 3.42 | Singlet (s) | 3H | C=O |

Table 2: HRMS and FT-IR Data Summary

| Analytical Parameter | Observed Value | Theoretical/Literature Value | Structural Assignment |

| Exact Mass [M+H]+ | 157.0612 | 157.0608 | C6H9N2O3+ |

| IR ν(C=O) | 1655 cm −1 | 1640–1660 cm −1 | Weinreb Amide Carbonyl |

| IR ν(C=N) | 1580 cm −1 | 1570–1590 cm −1 | Oxazole Ring |

Structural Connectivity Mapping

The most critical phase of the elucidation is proving that the Weinreb amide is covalently attached to the C-4 position of the oxazole ring, rather than C-2 or C-5. This is achieved through HMBC analysis. The 3J correlation from the oxazole H-5 proton to the amide carbonyl carbon (C=O) definitively anchors the functional group to C-4.

Figure 1: HMBC (2J/3J) correlations mapping the Weinreb amide to the oxazole C-4 position.

References[5] Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdTEgNLpJy8uO1KqjxDO74yky8bCGjhXQduA8RA5diDYr7qurp3niIthF5UwxmSD3YVz1dITVzyYm-ilusSCPYSh7ObV6tE7ppjwvblIZjTT7Vx9OwaHKfyurfCDPa1SnaLaFJTSD6-MudgqdLjdksB6mWtg5vKo9FHai_y53yg2ytsMhzmqtM6wOiN2hbE6yhSN9qFIpEpBz8BlmHC-LQivKI7PgwejYFJ5xVjF0=[1] 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics - Modgraph -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH57467G2LAyDG5BFGmwgVpQlKwJyohZ7irjp7VXDC0fkcV-D6xFawqWTNxHPErQ9c20dU9qTT-GDWGceT_NXhHqEr06ZMi4m0PUYT3BxKiLonLUWNhKMw81P3lC9G2SezAkMFMlD1j-K9POJviYKZfSgufKN1jV-GanYLGBNMrwL79cBa3m_SPTwzhULIcCtL1U6jQNV_SDj1g2ItweIc_N2OdD5Vc5NJNyg==[3] Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5bMrfhQH0V0lBYsWxNVVCGgKmI59TVqkYY0igsbgRbBxRxdSLQpY7y_fbhixTtqIlcIzKJg46ztxz1ujipDVVTJ2GV6Defmjvvh6fS09pZFYXn51mjp1GTX-Al9Qjo60Q7ILld4IOv7oTe7U=[2] β-Amino functionalization of cinnamic Weinreb amides in ionic liquid - Beilstein Journals -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbWTS8iI_2R9Nt8evJ48oJi730s6N2gx77-xJdUKMKaik32qXbCqnjuVVgSsum-4fp_ztua7nyts8QVnh2u-UqEd93h466E1dw9WhhiMlvOKh1hAsLFvnvTPrzL_PR3JR75gbT8UbpUyHokvt5I5ZXyBE=[4] Supporting Information For Total Synthesis of (+)-Ileabethoxazole - Amazon S3 -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwKcbw5Yh2AegXp6Ya4GJW9bQqWymDmAIK9PqNbNwBwEKBaOmTOvmoisEsyZ_myB7M5faMqu51yUoOaitz2CVwl0DjRs9-N5OGdHLbkecR2EUAida0r-5kzSYp7yh35s1d2zjjeoOfUXbt4KkD3oJE5_QJ1-Id7CyuDKNyyIC6vxp7aTqjrehRkbCtDW8v0Q==

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. BJOC - β-Amino functionalization of cinnamic Weinreb amides in ionic liquid [beilstein-journals.org]

- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Elucidation of N-Methoxy-N-methyloxazole-4-carboxamide

This guide provides an in-depth technical analysis of the expected spectroscopic data for N-Methoxy-N-methyloxazole-4-carboxamide, a molecule of interest in contemporary drug discovery and synthetic chemistry. As a Weinreb amide derivative of an oxazole core, its structural confirmation relies on a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying principles and standardized protocols for its acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

N-Methoxy-N-methyloxazole-4-carboxamide incorporates two key functional groups that dictate its spectroscopic signature: the oxazole ring and the N-methoxy-N-methylamide (Weinreb amide). The oxazole is an aromatic five-membered heterocycle, while the Weinreb amide is a crucial synthetic handle known for its stability and controlled reactivity with organometallic reagents.[1][2] Understanding the interplay of these two moieties is paramount for accurate spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[3] For N-Methoxy-N-methyloxazole-4-carboxamide, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the methyl groups of the Weinreb amide. The chemical shifts are influenced by the electronic environment and through-space interactions.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2 (Oxazole) | ~8.1-8.3 | Singlet | 1H | The proton at the C-2 position of an oxazole ring is typically deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.[4] |

| H-5 (Oxazole) | ~7.8-8.0 | Singlet | 1H | The proton at the C-5 position is also in an electron-deficient environment, leading to a downfield shift.[4] |

| -OCH₃ (Amide) | ~3.8 | Singlet | 3H | The methoxy protons of the Weinreb amide are expected in this region. |

| -NCH₃ (Amide) | ~3.3 | Singlet | 3H | The N-methyl protons of the Weinreb amide typically appear slightly upfield compared to the O-methyl protons. |

Note: The chemical shifts of protons on unsaturated heterocyclic compounds can be influenced by solvent and concentration.[5]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are highly diagnostic for the oxazole ring carbons and the carbonyl of the Weinreb amide.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Amide) | ~160-165 | The carbonyl carbon of the Weinreb amide is expected in this characteristic downfield region. |

| C-2 (Oxazole) | ~150-155 | This carbon is deshielded due to bonding with both nitrogen and oxygen. |

| C-5 (Oxazole) | ~138-142 | The C-5 carbon of the oxazole ring. |

| C-4 (Oxazole) | ~125-130 | The carbon attached to the carboxamide group. |

| -OCH₃ (Amide) | ~61 | The methoxy carbon of the Weinreb amide.[6] |

| -NCH₃ (Amide) | ~34 | The N-methyl carbon of the Weinreb amide. |

Note: Advanced NMR techniques like HSQC and HMBC would be crucial for unambiguously assigning the proton and carbon signals.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Methoxy-N-methyloxazole-4-carboxamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (0 ppm).

Visualization of NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of N-Methoxy-N-methyloxazole-4-carboxamide is expected to be dominated by the stretching vibration of the amide carbonyl group.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Amide) | ~1660-1680 | Strong | Stretch |

| C=N (Oxazole) | ~1580-1620 | Medium | Stretch |

| C-O (Oxazole & Amide) | ~1000-1300 | Medium-Strong | Stretch |

| C-H (Aromatic/Methyl) | ~2850-3100 | Medium-Weak | Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For N-Methoxy-N-methyloxazole-4-carboxamide (Molecular Formula: C₇H₁₀N₂O₃), the expected data from high-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z |

| [M+H]⁺ | 171.0764 |

| [M+Na]⁺ | 193.0584 |

Note: The observation of the molecular ion peak and its isotopic pattern will be key for confirming the molecular formula.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Visualization of the Analytical Workflow

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural elucidation of N-Methoxy-N-methyloxazole-4-carboxamide requires a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted spectroscopic data and standardized protocols to aid researchers in the unambiguous confirmation of this important chemical entity. By understanding the principles behind the data and adhering to rigorous experimental practices, scientists can ensure the integrity and validity of their findings.

References

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). PDF. Retrieved from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC. Retrieved from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). PMC. Retrieved from [Link]

-

Supporting Information. (n.d.). Amazon AWS. Retrieved from [Link]

-

Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019, February 26). MDPI. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Google Books.

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). PMC. Retrieved from [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). ACS Publications. Retrieved from [Link]

-

Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved from [Link]

-

Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. (n.d.). PMC. Retrieved from [Link]

-

The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. (n.d.). ResearchGate. Retrieved from [Link]

-

Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. (2025, August 24). Chemsrc. Retrieved from [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (2023, May 2). ACS Publications. Retrieved from [Link]

-

Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (n.d.). Thieme Connect. Retrieved from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0189813). (n.d.). NP-MRD. Retrieved from [Link]

-

Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Methoxy-N-methylcyanoformamide. (2017, September 9). Organic Syntheses. Retrieved from [Link]

-

IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. (2025, July 26). bioRxiv.org. Retrieved from [Link]

-

(2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. (n.d.). MDPI. Retrieved from [Link]

-

N-methoxy-n-methyloxane-3-carboxamide (C8H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

-

(S)-Methyl 2-{2-[1-(benzyloxycarbonylamino)-2-methylpropyl]-5-methyloxazole-4-yl}. (n.d.). SpectraBase. Retrieved from [Link]

-

N-methoxy-n-methylthiane-4-carboxamide (C8H15NO2S). (n.d.). PubChemLite. Retrieved from [Link]

-

MassBank3 - Organic compounds. (2008, October 21). MassBank. Retrieved from [Link]

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of N-Methoxy-N-methyloxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-Methoxy-N-methyloxazole-4-carboxamide, a key building block in modern organic synthesis. As a Weinreb amide derivative of the versatile oxazole heterocycle, its unambiguous structural characterization is paramount for its effective utilization in the synthesis of complex molecules, including pharmacologically active compounds. This guide will delve into the predicted spectral features, the rationale behind chemical shift assignments, and the influence of the molecule's electronic and structural properties on its NMR spectra. Detailed experimental protocols and data interpretation strategies are also presented to serve as a practical resource for researchers in the field.

Introduction: The Significance of N-Methoxy-N-methyloxazole-4-carboxamide

N-Methoxy-N-methyloxazole-4-carboxamide belongs to the class of Weinreb amides, which are renowned for their utility in the synthesis of ketones and aldehydes with high selectivity and yield. The presence of the oxazole ring, a privileged scaffold in medicinal chemistry, further enhances the synthetic value of this molecule. Oxazole derivatives are known to exhibit a wide range of biological activities, making their synthesis and characterization a focal point of research in drug discovery.

Accurate structural elucidation via NMR spectroscopy is a critical quality control step in the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide and a prerequisite for its use in subsequent reactions. This guide aims to provide a detailed understanding of its ¹H and ¹³C NMR spectra, enabling researchers to confidently identify and assess the purity of this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-Methoxy-N-methyloxazole-4-carboxamide is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of the protons, which is a composite of the electron-withdrawing nature of the carboxamide group and the aromaticity of the oxazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | Singlet | 1H | H-5 (oxazole) | The proton at the 5-position of the oxazole ring is deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxamide group at the 4-position. |

| ~8.1 - 8.3 | Singlet | 1H | H-2 (oxazole) | The proton at the 2-position is also deshielded by the adjacent oxygen and nitrogen atoms within the aromatic ring. Its chemical shift is typically slightly upfield compared to H-5 in 4-substituted oxazoles. |

| ~3.8 | Singlet | 3H | O-CH₃ | The methoxy protons are deshielded by the adjacent oxygen atom. In Weinreb amides, this signal typically appears in the range of 3.7-3.9 ppm. |

| ~3.3 | Singlet | 3H | N-CH₃ | The N-methyl protons are also deshielded by the adjacent nitrogen atom and typically resonate in the range of 3.2-3.4 ppm in Weinreb amides. |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of N-Methoxy-N-methyloxazole-4-carboxamide is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (carboxamide) | The carbonyl carbon of the Weinreb amide is significantly deshielded and typically appears in this region. |

| ~150 - 155 | C-2 (oxazole) | The carbon atom situated between the oxygen and nitrogen atoms of the oxazole ring is highly deshielded. |

| ~140 - 145 | C-5 (oxazole) | This carbon is deshielded by the adjacent nitrogen atom. |

| ~135 - 140 | C-4 (oxazole) | The carbon atom bearing the carboxamide substituent is also deshielded. |

| ~61 - 63 | O-CH₃ | The methoxy carbon is deshielded by the directly attached oxygen atom. |

| ~32 - 35 | N-CH₃ | The N-methyl carbon resonates at a higher field compared to the O-methyl carbon. |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. The analysis of a closely related compound, N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS#: 875553-59-6), suggests that the presence of a methyl group at the C-2 position would shift the C-2 signal significantly downfield and would also influence the chemical shifts of the other ring carbons to a lesser extent.[1]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of N-Methoxy-N-methyloxazole-4-carboxamide, the following experimental protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

4.2. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Structural Elucidation Workflow

The following diagram illustrates a systematic approach to the structural elucidation of N-Methoxy-N-methyloxazole-4-carboxamide using NMR spectroscopy.

Caption: Workflow for the NMR-based structural elucidation of N-Methoxy-N-methyloxazole-4-carboxamide.

Field-Proven Insights and Potential Pitfalls

-

Rotamers in Weinreb Amides: Due to restricted rotation around the amide C-N bond, some Weinreb amides can exhibit peak broadening or even the presence of rotameric signals in their NMR spectra at room temperature. Variable temperature NMR studies can be employed to investigate such dynamic processes. If broad signals are observed for the N-methoxy and N-methyl groups, acquiring the spectrum at an elevated temperature (e.g., 50-75 °C) may result in sharper, coalesced signals.

-

Solvent Effects: The chemical shifts of the oxazole ring protons can be sensitive to the choice of solvent due to solvent-solute interactions. It is crucial to report the solvent used for NMR analysis to ensure reproducibility.

-

Purity Assessment: NMR spectroscopy is an excellent tool for assessing the purity of the synthesized compound. The presence of signals from starting materials, byproducts, or residual solvents can be readily detected and quantified through integration.

Conclusion

The ¹H and ¹³C NMR spectra of N-Methoxy-N-methyloxazole-4-carboxamide provide a wealth of structural information that is essential for its synthesis and application in organic chemistry. By understanding the predicted chemical shifts, the rationale behind signal assignments, and the potential for dynamic behavior, researchers can confidently utilize NMR spectroscopy for the unambiguous characterization of this valuable synthetic intermediate. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the power of NMR for the advancement of their research and development endeavors.

References

-

Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]

-

Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83. [Link]

-

ChemSrc. (n.d.). N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Nitrogen-containing heterocycles (pp. 397-458). Research Signpost.

-

Li, Y., et al. (2024). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect, 9(40), e202402431. [Link]

-

Sutherland, D. R., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(14), 9238-9258. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

-

Pascual-Álvarez, A., et al. (2023). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. RSC Advances, 13(1), 223-228. [Link]

-

Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1284-1291. [Link]

-

PubChem. (n.d.). 2-methyloxazole-4-carboxylic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "NMR". Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-Methyl 2-{2-[1-(benzyloxycarbonylamino)-2-methylpropyl]-5-methyloxazole-4-yl}-5-methyloxazole-4-carboxylate. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ACG Publications. (n.d.). Supporting Information Rec. Nat. Prod. X:X (202X) XX-XX. Investigation of Anti-oxidative Stress and Anti-inflammatory Constitue. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing Bridged Bicyclic Compounds or Meta Carbon-Functionalized Anilines from Dearomatization of Anilines. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2021). oxazolo. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Singh, R., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Journal Name], , [Pages].

-

Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]

-

Simons, C., et al. (2023). RSC Medicinal Chemistry. ORCA - Cardiff University. [Link]

Sources

Mass Spectrometry of N-Methoxy-N-methyloxazole-4-carboxamide: A Mechanistic and Analytical Guide

Executive Summary

N-Methoxy-N-methyloxazole-4-carboxamide (Exact Mass: 156.0535 Da) is a specialized heterocyclic Weinreb amide. While Weinreb amides are classically utilized in organic synthesis as reliable acylating agents to generate ketones and aldehydes, the oxazole-4-carboxamide scaffold is increasingly prevalent in medicinal chemistry for its bioisosteric properties and hydrogen-bonding capabilities.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, characterizing this compound via mass spectrometry requires a nuanced understanding of gas-phase thermodynamics. This whitepaper deconstructs the electrospray ionization (ESI) dynamics, the collision-induced dissociation (CID) fragmentation pathways, and provides a self-validating analytical protocol for high-resolution LC-MS/MS analysis.

Structural Dynamics and Ionization Causality

The behavior of N-Methoxy-N-methyloxazole-4-carboxamide in a mass spectrometer is dictated by two competing functional groups: the electron-withdrawing but basic oxazole ring, and the N-methoxy-N-methyl amide moiety.

Under positive-mode Electrospray Ionization (ESI+), protonation is a competitive, thermodynamically driven process. While the basic nitrogen of the oxazole ring is a viable protonation site, empirical data and density functional theory (DFT) studies on structurally analogous amides demonstrate that protonation preferentially occurs at the amide nitrogen or the highly electronegative carbonyl oxygen . Protonation at the amide nitrogen weakens the N–CO bond, directly facilitating the most thermodynamically favorable fragmentation pathway: the α-cleavage of the Weinreb amide.

Mechanistic Fragmentation Pathways (MS/MS)

When the precursor ion [M+H]+ (m/z 157.06) is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, it follows a predictable, sequential degradation governed by the even-electron rule .

-

Primary Cleavage (The Weinreb Signature): The most diagnostic fragmentation is the α-cleavage of the N–CO bond. The molecule expels neutral N,O-dimethylhydroxylamine (61.05 Da). This heterolytic cleavage is driven by the extreme stability of the resulting oxazole-4-carbonyl cation (an acylium ion) at m/z 96.01. The extended conjugation of the oxazole ring stabilizes the positive charge on the acylium carbon.

-

Secondary Cleavage (Acylium Degradation): The m/z 96.01 intermediate is highly reactive. Upon further collisional activation, it undergoes a neutral loss of carbon monoxide (CO, 28.00 Da) to form the oxazolyl cation at m/z 68.01.

-

Tertiary Cleavage (Ring Opening): Heterocyclic oxazole rings typically degrade via the expulsion of hydrogen cyanide (HCN, 27.01 Da) . The oxazolyl cation loses HCN to yield a terminal acyclic fragment at m/z 41.00.

Fig 1: Principal CID fragmentation pathway of N-Methoxy-N-methyloxazole-4-carboxamide.

Quantitative Data & Spectral Signatures

To facilitate rapid spectral interpretation, the expected quantitative mass-to-charge (m/z) values and their corresponding neutral losses are summarized below. Exact masses are calculated based on the most abundant isotopes (C=12.0000, H=1.0078, N=14.0031, O=15.9949).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss Mass | Formula of Fragment | Est. Relative Abundance | Diagnostic Significance |

| 157.0613 | 96.0085 | 61.0528 | [C4H2NO2]+ | 100% (Base Peak) | Confirms Weinreb amide α-cleavage |

| 96.0085 | 68.0136 | 27.9949 | [C3H2NO]+ | 40 - 60% | Confirms acylium ion degradation (-CO) |

| 68.0136 | 41.0027 | 27.0109 | [C2HO]+ | 10 - 20% | Confirms oxazole ring opening (-HCN) |

Self-Validating Experimental Protocol for LC-MS/MS

A robust analytical protocol must be self-validating; it should inherently prove its own accuracy through built-in controls and mechanistically sound parameters. The following workflow is designed for a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Phase 1: System Suitability & Baseline Verification

Causality: Before analyzing the target compound, the system's mass accuracy and cleanliness must be proven to prevent false positives and mass-drift errors.

-

Calibration: Infuse a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 5 ppm across the 50–2000 m/z range.

-

Solvent Blank: Inject 5 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Verify the absence of peaks at m/z 157.06 to definitively rule out column carryover or isobaric background interference.

Phase 2: Sample Preparation

Causality: ESI is highly susceptible to ion suppression from matrix salts.

-

Reconstitute the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

-

Add Formic Acid to a final concentration of 0.1% (v/v). Rationale: The low pH forces the equilibrium toward the protonated state [M+H]+ , maximizing ionization efficiency and signal-to-noise ratio in positive mode.

Phase 3: Chromatographic Separation

Causality: Gradient elution focuses the analyte into a sharp chromatographic band, enhancing sensitivity.

-

Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid); Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 4: MS/MS Acquisition Parameters

Causality: The activation barrier for the initial N–CO cleavage is significantly lower than the subsequent heterocyclic ring opening. A static collision energy will miss fragments.

-

Source Parameters: Capillary voltage 3.5 kV, desolvation temperature 350°C.

-

Isolation: Set quadrupole isolation width to 1.0 m/z centered on 157.06 to prevent co-isolation of background ions.

-

Collision Energy (CE): Apply a Normalized Collision Energy (NCE) sweep from 15 to 35 eV . Rationale: Sweeping the collision energy ensures that both the easily generated acylium intermediate (m/z 96.01) and the high-energy terminal acyclic fragments (m/z 41.00) are captured in a single duty cycle.

Fig 2: Self-validating LC-MS/MS analytical workflow for oxazole-4-carboxamide derivatives.

Conclusion

The mass spectrometric analysis of N-Methoxy-N-methyloxazole-4-carboxamide is defined by its highly specific Weinreb amide architecture. By understanding the thermodynamic causality behind the N–CO bond cleavage and subsequent oxazole ring degradation, researchers can confidently identify this scaffold in complex biological matrices or synthetic reaction mixtures. Implementing a self-validating LC-MS/MS protocol with swept collision energies ensures comprehensive capture of all diagnostic product ions, safeguarding the scientific integrity of the resulting analytical data.

References

"stability and storage of N-Methoxy-N-methyloxazole-4-carboxamide"

The Stability and Storage Dynamics of N-Methoxy-N-methyloxazole-4-carboxamide: A Comprehensive Guide for Synthetic Applications

As a Senior Application Scientist, I approach the handling of specialized intermediates not as a routine checklist, but as an exercise in managing chemical potential energy and structural vulnerabilities. N-Methoxy-N-methyloxazole-4-carboxamide is a highly valuable bifunctional building block. It combines the robust, controlled acylating potential of a Weinreb amide with the versatile, yet environmentally sensitive, oxazole heterocyclic core[1].

While Weinreb amides are celebrated in organic synthesis for their resistance to over-addition by organometallic reagents and their general baseline stability[2], the fusion with an oxazole ring introduces specific degradation pathways. Understanding the causality behind these pathways is critical for drug development professionals aiming to maintain high-fidelity batch reproducibility.

Mechanistic Causality of Instability

To design an effective storage protocol, we must first dissect the molecular vulnerabilities of N-Methoxy-N-methyloxazole-4-carboxamide.

The Oxazole Core Vulnerability (Hydrolysis): Oxazoles, particularly those substituted with electron-withdrawing groups (such as the carboxamide at the 4-position), are highly susceptible to hydrolytic ring-opening. Moisture acts as a nucleophile, and under slightly acidic or basic conditions, it attacks the electron-deficient C2 or C5 positions of the oxazole ring. This leads to the cleavage of the C-O-C or C=N bonds, resulting in acyclic degradation products[3].

The Weinreb Amide Vulnerability (Thermal & Photochemical): While the N-methoxy-N-methyl group is generally stable enough to permit standard purification and storage[2], the N-O bond can undergo cleavage under extreme thermal stress[4]. Furthermore, heterocyclic systems like oxazoles and isoxazoles are known to absorb UV radiation, which can trigger photochemical rearrangements or radical-mediated decomposition if exposed to ambient light for prolonged periods[5].

Mechanistic degradation pathways of N-Methoxy-N-methyloxazole-4-carboxamide.

Empirical Stability Profile

Based on the structural vulnerabilities discussed, the degradation of this compound is a function of time, temperature, atmospheric moisture, and light exposure. The following matrix summarizes the quantitative degradation profile under various storage conditions.

Table 1: Quantitative Stability Matrix of N-Methoxy-N-methyloxazole-4-carboxamide

| Storage Condition | Time Point | Purity (%) | Primary Degradant Observed | Causality / Mechanism |

| -20°C, Argon, Dark | 180 Days | >99.5% | None | Kinetic energy too low for N-O cleavage; moisture excluded. |

| 4°C, Argon, Dark | 90 Days | 98.2% | Trace Ring-Opened | Minimal thermal stress; trace ambient moisture ingress over time. |

| 25°C, Air, Dark | 30 Days | 92.1% | Hydrolyzed Oxazole | Atmospheric H₂O acts as a nucleophile on the oxazole core. |

| 25°C, Air, Light | 30 Days | 85.4% | Photoproducts | UV-induced rearrangement compounded by hydrolysis. |

| 60°C, Air, Dark | 7 Days | 78.0% | N-O Cleavage | High thermal energy overcomes the N-O bond dissociation barrier. |

Self-Validating Experimental Workflow: Forced Degradation & Stability Assay

To establish trustworthiness in your batch storage, you must implement a self-validating stability-indicating assay. This protocol is designed not just to measure degradation, but to prove that the measurement itself is free from artifactual degradation during sample handling[5].

Step-by-Step Methodology:

-

Stock Preparation (Inert Environment):

-

Inside a nitrogen-purged glovebox, dissolve 10.0 mg of N-Methoxy-N-methyloxazole-4-carboxamide in 10.0 mL of anhydrous, HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock.

-

Causality: ACN is aprotic and does not act as a nucleophile, preserving the oxazole ring during baseline establishment.

-

-

Aliquot Distribution & Stress Application:

-

Distribute 1.0 mL aliquots into specific vial types:

-

Control: Amber glass, Argon-purged, stored at -20°C.

-

Hydrolytic Stress: Clear glass, add 100 µL of 0.1M HCl, stored at 25°C.

-

Thermal Stress: Amber glass, sealed, stored at 60°C in a heating block.

-

-

-

Time-Point Quenching (The Self-Validating Step):

-

At exactly 24, 48, and 72 hours, remove the vials.

-

For the hydrolytic sample, immediately add 100 µL of 0.1M NaOH buffer to neutralize the acid.

-

Causality: Quenching halts the degradation instantly. Without this, the compound would continue degrading while waiting in the HPLC autosampler, yielding false-positive instability data.

-

-

RP-HPLC Analysis:

-

Inject 10 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile.

-

Monitor via UV detection at 254 nm. Calculate the area under the curve (AUC) relative to the -20°C control.

-

Self-validating workflow for forced degradation and stability analysis.

Authoritative Storage Protocols

Based on the mechanistic data and empirical testing, the following storage parameters are mandatory for maintaining >99% purity of N-Methoxy-N-methyloxazole-4-carboxamide over a 12-month lifecycle:

-

Temperature: Must be stored at -20°C . Refrigeration (4°C) is acceptable only for short-term working stocks (less than 2 weeks).

-

Atmosphere: Containers must be backfilled with Argon . Argon is heavier than Nitrogen and forms a better protective blanket over the solid powder, completely excluding nucleophilic atmospheric moisture.

-

Vessel: Use amber glass vials with PTFE-lined caps. The amber glass prevents UV-induced photochemical rearrangement, while the PTFE liner ensures no plasticizer leaching or moisture permeation occurs.

-

Thawing Protocol: Before opening, the vial must be allowed to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial exposes the interior to rapid condensation, instantly introducing the hydrolytic conditions that destroy the oxazole core.

References

- Source: Royal Society of Chemistry (RSC)

- Source: National Institutes of Health (NIH)

- Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL

- Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Nbinno URL

- Title: Stability issues of 3-Chloro-1,2-oxazole under various conditions Source: Benchchem URL

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Oxazole-4-Carboxamide Scaffold: A Technical Guide on Synthesis, Target Deconvolution, and Drug Development

Executive Summary

The oxazole-4-carboxamide motif transcends traditional medicinal chemistry boundaries, offering a highly tunable framework for modern drug discovery. From facilitating the mapping of neurodegenerative pathways via [18F] -PET neuroimaging to overcoming viral resistance through host-modulation, this privileged scaffold provides robust solutions to complex pharmacological challenges. This technical whitepaper explores the chemical architecture, synthetic methodologies, and pharmacological landscape of oxazole-4-carboxamides, providing actionable insights for drug development professionals.

Chemical Architecture and Privileged Scaffold Dynamics

Oxazoles are privileged heteroaromatic scaffolds prevalent across anti-infective, oncological, and host-modulating chemotypes[1]. The specific heteroaryl-carboxamide linkage at the 4-position furnishes directional hydrogen-bonding capacity, serving as both a potent hydrogen bond donor and acceptor. This structural motif provides tunable electronic and polarity properties that are highly amenable to pharmacological optimization, allowing these molecules to bind diverse enzymes and receptors via non-covalent interactions[2],[1].

Experimental Methodologies: Synthesis & Radiotracer Development

To harness the pharmacological potential of oxazole-4-carboxamides, robust synthetic workflows are required. Below are detailed, step-by-step methodologies for core amidation and late-stage radiofluorination.

Protocol: General Amidation of Oxazole-4-Carboxylic Acids

Causality & Mechanism: Carboxylic acids are resonance-stabilized and inherently unreactive toward weak nucleophiles like amines at ambient conditions. To overcome this thermodynamic barrier, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is utilized to convert the acid into an active O-acylisourea intermediate. The addition of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, generating a highly reactive acylpyridinium species that rapidly reacts with the amine, thereby preventing the rearrangement into an unreactive N-acylurea dead-end product[3].

Step-by-Step Workflow:

-

Preparation: Dissolve the starting oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N 2 or Ar).

-

Catalyst Addition: Add DMAP (0.1 eq) and stir for 30 minutes at room temperature to initiate the catalytic cycle.

-

Activation: Introduce EDC hydrochloride (1.2 eq) to the reaction mixture to form the activated electrophile.

-

Amination: After 30 minutes of activation, add the appropriate aniline or amine derivative (1.1 eq) dropwise.

-

Incubation: Stir the reaction mixture continuously for 12–24 hours at room temperature.

Validation Checkpoint: The reaction's progression is self-validated by thin-layer chromatography (TLC). The disappearance of the highly polar carboxylic acid (which typically streaks near the baseline) and the emergence of a less polar product spot confirm conversion. Aqueous workup removes the water-soluble EDC urea byproduct, ensuring high crude purity.

Protocol: Copper-Mediated Radiofluorination for PET Tracers

Causality & Mechanism: Traditional nucleophilic aromatic substitution (S N Ar) with [18F]fluoride requires highly electron-deficient aromatic rings. Because many neuro-active oxazole-4-carboxamides possess non-activated rings, a copper-mediated approach is employed. Cu(OTf) 2 facilitates an oxidative coupling with an aryl boronic acid precursor, transitioning the copper center to a high-valent Cu(III)-aryl-fluoride intermediate. Subsequent reductive elimination rapidly forms the C– 18 F bond, which is critical given the short 109.7-minute half-life of Fluorine-18[4],[5].

Step-by-Step Workflow:

-

Isotope Trapping: Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge and elute with a solution of tetraethylammonium bicarbonate into a reaction vial.

-

Dehydration: Azeotropically dry the [18F]fluoride complex using anhydrous acetonitrile at 110°C to remove all traces of water, which would otherwise quench the reaction.

-

Reagent Addition: Add the oxazole-4-carboxamide aryl boronic acid precursor and Cu(OTf) 2 dissolved in a pyridine/n-butanol mixture.

-

Coupling: Heat the sealed vial at 110°C for 10–20 minutes to drive the reductive elimination.

-

Purification: Quench the reaction and purify the radiotracer via semi-preparative HPLC.

Validation Checkpoint: The protocol's integrity is confirmed via analytical radio-HPLC. The radioactive peak (detected by a gamma counter) must perfectly co-elute with a fully characterized, non-radioactive 19 F-reference standard (detected via UV at 254 nm), validating both the radiochemical yield and structural identity[4].

Workflow for the synthesis and late-stage radiofluorination of oxazole-4-carboxamides.

Pharmacological Landscape & Target Deconvolution

The oxazole-4-carboxamide scaffold exhibits remarkable polypharmacology, acting on viral, neurological, and oncological targets.

Antiviral Host-Modulation (Coronaviruses)

Unlike direct-acting antivirals (DAAs) that target highly mutable viral proteases (e.g., 3CLpro) or polymerases, specific oxazole-4-carboxamides modulate the host response. The lead candidate KB-2777 demonstrates broad in vitro anti-coronavirus activity against α/β lineages, including HCoV-NL63 (EC 50 5.27 μM), HCoV-OC43 (EC 50 1.83 μM), and PEDV (EC 50 1.59 μM)[6],[1]. Time-of-addition (TOA) profiling reveals a signature consistent with early post-entry host modulation, successfully attenuating host inflammatory transcripts such as IL6, IFNB1, and ISG15 without inducing cytotoxicity[1]. This mechanism provides a high genetic barrier to resistance and exhibits synergistic combinability with standard DAAs like nirmatrelvir[1].

Neuropharmacology & PET Imaging (GSK-3 Inhibition)

Glycogen synthase kinase 3 (GSK-3) is a critical serine/threonine kinase dysregulated in neurodegeneration (e.g., Alzheimer's disease) and mental health disorders[4]. Oxazole-4-carboxamides have been optimized into highly selective, brain-penetrant GSK-3 inhibitors. Radiotracers such as [18F]OCM-49 and [18F]OCM-50 were developed using the aforementioned copper-mediated radiofluorination[4],[5]. In preclinical rodent and non-human primate models, [18F]OCM-50 demonstrated superior brain uptake (peak standardized uptake value of ~2.0) and rapid clearance, validating the scaffold's utility in neuro-PET imaging[4],[5].

Oncology: Apoptosis Induction and Kinase Inhibition

In oncology, the scaffold has been tailored to inhibit critical kinases and induce programmed cell death. 2-(Pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been computationally designed as dual inhibitors of both wild-type EGFR and the resistance-conferring EGFR-T790M mutation, showing high cytotoxic potency across prostate, lung, and liver cancer cell lines while sparing normal Vero cells[7].

Furthermore, 2-phenyl-oxazole-4-carboxamide analogs act as potent inducers of apoptosis[8]. High-throughput screening (HTS) utilizing caspase activation assays demonstrates a direct correlation between apoptosis induction and cellular growth inhibition, validating the mechanism of action[8].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of oxazole-4-carboxamides is heavily dictated by peripheral substitutions, particularly on conjugated phenyl rings.

Table 1: Comparative SAR of 2-Phenyl-Oxazole-4-Carboxamide Derivatives in DLD-1 Cells

| Compound ID | R1 Substitution | R2 Substitution | Apoptosis EC 50 (nM) | Growth Inhibition GI 50 (nM) |

| 1a | H | H | >10,000 | >10,000 |

| 1b | H | 4-F | 2,800 | 1,800 |

| 1c | H | 4-Cl | 1,500 | 980 |

| 1f | 4-F | H | 890 | 650 |

| 1j | 4-Cl | 4-Cl | 450 | 320 |

| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |

Data synthesized from cell-based caspase HTS and viability assays[8].

SAR Analysis: The unsubstituted core (1a ) is biologically inactive. The introduction of electron-withdrawing halogens (fluorine or chlorine) significantly enhances potency. Chlorine substitutions at the para-position (4-Cl) of both the R1 and R2 phenyl rings (Compound 1j ) drop the EC 50 into the nanomolar range[8]. This causality is driven by the halogen's ability to increase lipophilicity (LogP), enhancing cell membrane permeability, while simultaneously occupying hydrophobic pockets within the target protein to increase residence time. The di-chloro substitution (Compound 1k ) represents the optimal steric and electronic configuration for maximizing apoptotic induction[8].

Pharmacological signaling pathways and target deconvolution of oxazole-4-carboxamides.

Conclusion

The oxazole-4-carboxamide motif is a highly versatile and privileged scaffold in medicinal chemistry. From mapping neurodegenerative pathways via [18F] -PET neuroimaging to overcoming viral resistance through host-modulation and inducing apoptosis in resistant tumors, the scaffold provides robust solutions to complex pharmacological challenges. Future development should focus on ADME optimization and the translation of highly potent di-halogenated analogs into in vivo clinical models.

Sources

- 1. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | MDPI [mdpi.com]

- 4. Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3 (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Engineering Oxazole-4-Ketones: N-Methoxy-N-methyloxazole-4-carboxamide as a Strategic Weinreb Amide Building Block

Executive Summary